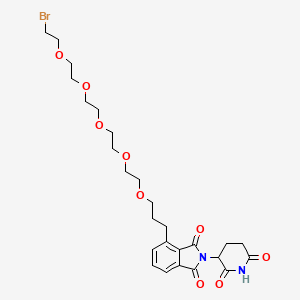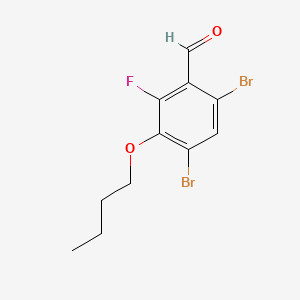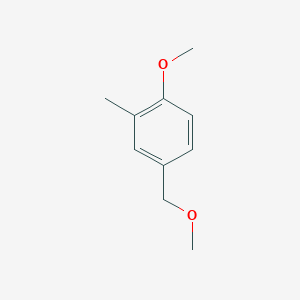
Thalidomide-C3-PEG4-C2-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-C3-PEG4-C2-Br is a synthesized conjugate that combines a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker and a bromine atom. This compound is part of the PROTAC (PROteolysis TArgeting Chimeras) technology, which is used to target and degrade specific proteins within cells. The incorporation of the PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG4-C2-Br involves several steps, starting with the functionalization of Thalidomide. The Thalidomide molecule is modified to include a PEG linker and a bromine atom. The PEG linker is typically introduced through a series of coupling reactions, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The bromine atom is then introduced through a halogenation reaction, using reagents such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Thalidomide-C3-PEG4-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the Thalidomide moiety.
Coupling Reactions: The PEG linker allows for further functionalization through coupling reactions with other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a Thalidomide-C3-PEG4-C2-N3 compound, while oxidation with hydrogen peroxide could result in the formation of an oxidized Thalidomide derivative .
科学的研究の応用
Thalidomide-C3-PEG4-C2-Br has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein degradation pathways and the development of PROTAC-based therapies.
Medicine: Investigated for its potential in treating diseases by targeting and degrading specific proteins involved in disease pathways.
作用機序
The mechanism of action of Thalidomide-C3-PEG4-C2-Br involves its binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .
類似化合物との比較
Similar Compounds
Thalidomide-O-amido-PEG4-C2-NH2: Another Thalidomide-based PROTAC compound with a similar PEG linker but different functional groups.
Thalidomide-O-PEG4-azide: Contains an azide group instead of a bromine atom, used in click chemistry reactions.
Thalidomide-O-amido-C3-PEG3-C1-NH2: Similar structure with a shorter PEG linker and different functional groups.
Uniqueness
Thalidomide-C3-PEG4-C2-Br is unique due to its specific combination of a Thalidomide-based cereblon ligand, a PEG4 linker, and a bromine atom. This combination allows for versatile chemical modifications and applications in targeted protein degradation, making it a valuable tool in both research and therapeutic development .
特性
分子式 |
C26H35BrN2O9 |
|---|---|
分子量 |
599.5 g/mol |
IUPAC名 |
4-[3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C26H35BrN2O9/c27-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)29(25(20)32)21-6-7-22(30)28-24(21)31/h1,3,5,21H,2,4,6-18H2,(H,28,30,31) |
InChIキー |
BPURNUOMHRVPFM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)
![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)

![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)



![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)

![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)


